1,3-Dimethylbutylamine

説明

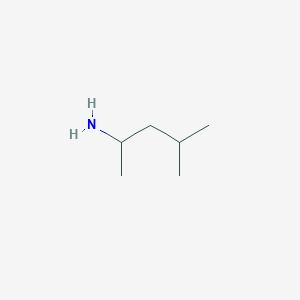

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBMPKNTYKDYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025113 | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55 °F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption. | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

223 to 228 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

55 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.75 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

108-09-8 | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXP599H5R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Chemical Reactivity Studies of 1,3 Dimethylbutylamine

Methodologies for Chemical Synthesis

The synthesis of 1,3-Dimethylbutylamine, a simple aliphatic amine, is most commonly achieved through the reductive amination of a ketone. wikipedia.orgmdpi.comwikipedia.org This process involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org

Reaction Pathways and Mechanisms

The primary pathway for synthesizing this compound is the reductive amination of 4-methyl-2-pentanone. This transformation can be accomplished through several specific methods, with the Leuckart reaction being a classic and well-documented approach. wikipedia.orgmdpi.comntnu.no

Leuckart Reaction: This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.org The mechanism proceeds in two main stages:

Imine Formation: The reaction begins with the nucleophilic attack of ammonia (from the dissociation of ammonium formate) on the carbonyl carbon of 4-methyl-2-pentanone. wikipedia.org This forms a hemiaminal intermediate, which then dehydrates to yield an iminium ion.

Reduction: The iminium ion is subsequently reduced by a hydride transfer from formic acid (also from ammonium formate) or formamide. wikipedia.orglibretexts.org This reduction step yields the final this compound product and releases carbon dioxide. wikipedia.org

Other Reductive Amination Methods: Besides the Leuckart reaction, other reducing agents can be employed to achieve the same transformation. These include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it selectively reduces the imine intermediate in the presence of the ketone starting material. wikipedia.orgmasterorganicchemistry.com

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound involves manipulating several key parameters to maximize the product yield and purity. prismbiolab.com The choice of reagents, solvent, temperature, and catalysts are all critical factors. prismbiolab.comresearchgate.net

For the Leuckart reaction, high temperatures, typically between 120°C and 165°C, are required. wikipedia.org Research has shown that using ammonium formate generally produces better yields compared to formamide alone. wikipedia.orgntnu.no The yield can be further improved by using catalysts such as magnesium chloride or by carefully controlling the removal of water, which drives the equilibrium towards imine formation. wikipedia.orgntnu.no

In modern catalytic reductive aminations, different catalysts and conditions are explored. For instance, various metal catalysts, including those based on rhodium, ruthenium, or cobalt, can facilitate the reaction under milder conditions, often using molecular hydrogen (H₂) as the reductant. mdpi.com The optimization process involves screening different solvents, temperatures, and catalyst loadings to find the most efficient system.

Below is a table summarizing key parameters for optimization in a typical reductive amination process.

| Parameter | Variable | Effect on Reaction |

| Nitrogen Source | Ammonium Formate, Formamide, Ammonia | Influences reaction mechanism and yield; ammonium formate is often preferred in Leuckart-type reactions. wikipedia.orgmdpi.com |

| Reducing Agent | Formic Acid, NaBH₃CN, NaBH(OAc)₃, H₂ | Determines the reaction conditions (temperature, pressure) and selectivity. masterorganicchemistry.com |

| Catalyst | None (Leuckart), Metal-based (e.g., Ru, Rh, Co) | Metal catalysts can enable milder reaction conditions and improve yields. mdpi.com |

| Temperature | 50°C - 170°C | Higher temperatures are often needed for the Leuckart reaction, while catalytic methods may proceed at lower temperatures. wikipedia.orgmdpi.com |

| Solvent | Dioxane, Methanol, or Solvent-free | The choice of solvent can affect reagent solubility and reaction rates. researchgate.netresearchgate.net |

Stereoselective Synthesis and Enantiomeric Purity

This compound possesses a single chiral center at the carbon atom bonded to the amino group, meaning it can exist as two enantiomers (R and S). cannonbol.com Standard chemical synthesis methods, such as the Leuckart reaction, typically produce a racemic mixture, which contains equal amounts of both enantiomers. researchgate.net

Achieving high enantiomeric purity requires stereoselective synthesis methods. This can be accomplished through several strategies:

Asymmetric Reductive Amination: This approach uses a chiral catalyst or a chiral auxiliary to influence the direction of the hydride attack on the imine intermediate, favoring the formation of one enantiomer over the other. Chiral catalysts based on rhodium and iridium have been successfully used in the asymmetric reductive amination of ketones. mdpi.com

Optical Resolution: This involves separating the enantiomers from a racemic mixture. This can be done by reacting the amine with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.

The enantiomeric purity of a this compound sample is a critical parameter. It is typically determined using chiral analytical techniques, most notably Chiral Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net This method can separate and quantify the individual enantiomers, confirming whether the sample is a single enantiomer or a racemic mixture. nih.govresearchgate.net

Chemical Reactions and Derivative Formation

As a primary aliphatic amine, this compound exhibits characteristic reactivity, primarily centered around the lone pair of electrons on the nitrogen atom. This allows it to function as both a base and a nucleophile.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile, enabling it to participate in nucleophilic substitution reactions. In these reactions, the amine attacks an electron-deficient (electrophilic) center, displacing a leaving group.

Reaction with Alkyl Halides (Sₙ2 Reaction): this compound can react with primary or secondary alkyl halides in a typical Sₙ2 fashion to form secondary and tertiary amines. However, direct alkylation can be difficult to control and may lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): The amine can also act as a nucleophile in SₙAr reactions. chemistrysteps.com This occurs when an aromatic ring is substituted with one or more strong electron-withdrawing groups (such as a nitro group) and a good leaving group (like a halogen). chemistrysteps.comharvard.edu The amine attacks the carbon atom bearing the leaving group, proceeds through a resonance-stabilized intermediate (a Meisenheimer complex), and then eliminates the leaving group to form a new N-aryl derivative. chemistrysteps.com The reaction conditions, such as the solvent and temperature, can be optimized to favor the formation of the desired product. nih.gov

Alkylation Reactions and Amine Functionalization

The functionalization of aliphatic amines such as this compound (DMBA) is a cornerstone of synthetic organic chemistry, enabling the construction of more complex molecules with diverse applications. Alkylation, the addition of an alkyl group to the nitrogen atom, is a fundamental transformation of primary amines like DMBA. This reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide.

Further functionalization of the primary amine group in this compound can lead to a wide array of derivatives. For instance, reductive amination of ketones and aldehydes with DMBA can produce secondary amines with varied substituents. The reactivity of the N-H bond also allows for acylation reactions with acyl chlorides or anhydrides to form amides, which are important functional groups in many biologically active molecules and materials.

The synthesis of deuterated derivatives of this compound, such as its d6 hydrochloride salt, has been reported for use in analytical chemistry and metabolic studies. In these isotopically labeled compounds, hydrogen atoms are replaced by deuterium (B1214612). This labeling provides a valuable tool for researchers, as it creates a compound with a higher molecular weight that is chemically similar to the original, aiding in its identification and quantification in complex matrices.

Formation of Quinone Derivatives in Environmental Research

In the context of environmental science, the this compound moiety is a key structural component of the widely used antioxidant and antiozonant N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine, commonly known as 6PPD nsf.govnih.gov. This compound is added to rubber products, particularly vehicle tires, to prevent degradation from exposure to ozone and oxidative stress nsf.govnih.gov.

Research has shown that 6PPD can undergo transformation in the environment to form N-(1,3-dimethylbutyl)-N′-phenyl-p-benzoquinone diimine, more commonly referred to as 6PPD-quinone (6PPD-q) nsf.govnih.govuseforesight.ioconfex.com. This transformation is a significant area of environmental research due to the high toxicity of 6PPD-quinone to certain aquatic species, notably coho salmon nsf.govnih.govuseforesight.io.

The formation of 6PPD-quinone from 6PPD is primarily driven by ozonation nsf.govconfex.comresearchgate.net. As tires wear down, particles are released into the environment, and the 6PPD within these particles reacts with atmospheric ozone. This reaction leads to the formation of 6PPD-quinone, which can then enter waterways through urban runoff nih.govuseforesight.io. Studies have confirmed the conversion of 6PPD to 6PPD-quinone upon exposure to ozone, with molar yields varying depending on the experimental conditions and the matrix (pure 6PPD versus 6PPD in tire wear particles) nsf.gov.

In addition to ozonation, photochemical transformation has also been identified as a pathway for the formation of 6PPD-quinone from 6PPD in aquatic environments researchgate.net. Exposure to sunlight, particularly in the UV region, can induce the degradation of 6PPD and lead to the formation of 6PPD-quinone and other transformation products researchgate.net. The rate and extent of this photochemical transformation are influenced by factors such as light intensity and the presence of other substances in the water researchgate.net.

The table below summarizes the key findings from studies on the formation of 6PPD-quinone from 6PPD.

| Precursor Compound | Transformation Product | Key Formation Pathways | Environmental Matrix | Molar Yield (Ozonation) |

| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) | N-(1,3-dimethylbutyl)-N′-phenyl-p-benzoquinone diimine (6PPD-quinone) | Ozonation, Photochemical Transformation | Tire Wear Particles, Roadway Runoff, Surface Water | 9.7% (pure 6PPD), 0.95% (in TWPs) nsf.gov |

Analytical Chemistry and Detection Methodologies for 1,3 Dimethylbutylamine

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental analytical technique used to separate, identify, and quantify chemical compounds. For a substance like 1,3-dimethylbutylamine, various chromatographic methods have been developed to handle complex sample matrices and provide reliable results. nih.govresearchgate.net These methods include liquid chromatography, gas chromatography, and thin-layer chromatography, each offering distinct advantages for the analysis of DMBA. nih.govresearchgate.net

HPLC and UHPLC are powerful techniques for separating components of a mixture. UHPLC, an advancement of HPLC, uses smaller particle-sized columns to achieve higher resolution and faster analysis times. cannonbol.comnih.gov An UHPLC-UV/MS method has been successfully developed for the characterization and quantitative determination of DMBA. thieme-connect.com One study noted the application of an unfunctionalized polymethacrylate resin as a stationary phase for liquid chromatography with UV detection.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it a definitive method for quantifying trace levels of compounds in complex mixtures. researchgate.netresearchgate.net This technique has been employed for the analysis of DMBA in dietary supplements. cannonbol.comnih.gov In these methods, the sample is first separated on a reverse-phase (C18) column, and then the eluted compounds are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. researchgate.net

One validated method for detecting DMBA in dietary supplements used a gradient elution with a mobile phase consisting of ammonium formate and formic acid in acetonitrile. cannonbol.com The high selectivity of tandem mass spectrometry allows for the specific detection of DMBA even in the presence of structurally similar compounds. researchgate.netresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for DMBA Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) cannonbol.com |

| Mobile Phase A | 5 mM ammonium formate, adjusted to pH 3.0 with formic acid cannonbol.com |

| Mobile Phase B | 0.1% formic acid in acetonitrile cannonbol.com |

| Flow Rate | 0.4 mL/min cannonbol.com |

| Column Temperature | 50°C cannonbol.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity cannonbol.com |

UHPLC-QToF-MS is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the unambiguous identification of compounds. A validated UHPLC-QToF-MS method has been specifically developed for the quantification of DMBA. nih.govresearchgate.netresearchgate.net This method is crucial for confirming the presence of the compound and distinguishing it from isomers or other related substances. nih.gov

The technique involves separating the sample using UHPLC, followed by ionization and detection with a QToF mass spectrometer. cannonbol.com The high mass accuracy of the QToF analyzer allows for the determination of the elemental composition of the detected ions, providing strong evidence for the identity of DMBA. cannonbol.com For instance, the protonated molecule [M+H]+ for DMBA has been observed at a specific mass-to-charge ratio (m/z) of 102.1283, with a key product ion at m/z 85.1017. cannonbol.com

Table 2: UHPLC-QToF-MS Parameters for DMBA Identification

| Parameter | Value/Description |

|---|---|

| Instrument | Quadrupole Time of Flight (QToF) Mass Spectrometer cannonbol.com |

| Ionization Source | Z-spray Electrospray Ionization (ESI), Positive Mode cannonbol.com |

| Mass Resolution | ≥20,000 FWHM cannonbol.com |

| Precursor Ion [M+H]+ | m/z 102.1283 cannonbol.com |

| Product Ion | m/z 85.1017 cannonbol.com |

| Collision Energy | 6 eV with a ramp of 15-50 eV cannonbol.com |

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For aliphatic amines like DMBA, direct analysis can be challenging due to their polarity. Therefore, a derivatization step is often required to convert the amine into a less polar and more volatile derivative, which improves chromatographic performance and sensitivity. luc.edunih.gov This involves reacting DMBA with a derivatizing agent, such as an alkanoic anhydride, before injection into the GC-MS system. luc.edu The resulting derivative is then separated on a capillary column and detected by the mass spectrometer. cespu.pt

This compound possesses a chiral center, meaning it can exist as two different stereoisomers (enantiomers) that are mirror images of each other. cannonbol.com Chiral GC-MS is a specialized technique used to separate and identify these individual enantiomers. nih.govresearchgate.netresearchgate.net This is particularly important for determining the origin of the compound. Naturally occurring compounds are often present as a single enantiomer, whereas chemical synthesis typically produces a racemic mixture (an equal mixture of both enantiomers).

For analysis, the enantiomers of DMBA are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) GC column. cespu.pt Studies using chiral GC-MS have found that DMBA present in dietary supplements is in a racemic form. nih.govresearchgate.netresearchgate.net This finding suggests a synthetic origin rather than extraction from a natural source.

HPTLC is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for screening multiple samples simultaneously. nih.govresearchgate.netresearchgate.net An HPTLC method has been developed for the fast screening and chemical fingerprint analysis of samples for the presence of DMBA. nih.gov This technique is particularly useful for preliminary analysis of a large number of dietary supplements or other products before employing more complex and time-consuming confirmatory methods like LC-MS/MS or GC-MS. nih.govresearchgate.net

Application of Unfunctionalized Polymethacrylate Resin as Stationary Phase

In the field of liquid chromatography, the choice of stationary phase is paramount for achieving effective separation of analytes. For the analysis of aliphatic monoamines, including this compound, unfunctionalized polymethacrylate resin has been successfully employed as a stationary phase. One study demonstrated the use of a TSKgel G3000PWXL column, which is based on a polymethacrylate resin, for the simultaneous separation of C1-C7 aliphatic monoamines.

This method utilized a dilute sodium hydroxide solution as the eluent. The alkaline conditions (pH 11.9), supplemented with 0.5 mM 1-methylheptylamine, enabled excellent separation and the acquisition of well-defined peaks for this compound and other similar amines within a 60-minute timeframe. This application showcases the utility of polymethacrylate-based stationary phases for the chromatographic analysis of short-chain aliphatic amines.

Mass Spectrometry Applications Beyond Chromatography

Mass spectrometry (MS) is a powerful analytical tool that is not limited to being a detector for chromatography. Several advanced MS techniques allow for the direct and rapid analysis of samples with minimal preparation.

Direct Analysis in Real Time - Mass Spectrometry (DART-MS/MS)

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that has proven to be a valuable tool for the rapid screening of this compound in various samples, particularly in dietary supplements. nih.govwvu.edu This method allows for the analysis of solids, liquids, and gases in their native state at atmospheric pressure, significantly reducing or eliminating the need for sample preparation. wvu.eduresearchgate.net

The key advantages of DART-MS/MS for this compound analysis include:

Speed: The analysis is nearly instantaneous, making it ideal for high-throughput screening. nih.gov

Minimal Sample Preparation: Samples can often be analyzed directly, such as by placing a small amount of a powdered supplement at the DART-MS inlet. wvu.eduresearchgate.net

Specificity: When coupled with tandem mass spectrometry (MS/MS), the technique provides high confidence in the identification of the target compound.

In one application, a DART-MS/MS methodology was developed to screen for this compound (referred to as DMAA) and other stimulants in 108 seized dietary supplements. wvu.edu The study successfully and rapidly detected the presence of the compound in 20% of the samples, demonstrating the effectiveness of DART-MS/MS as a reliable screening tool. wvu.edu The technique has also been employed to detect the compound directly in urine, showcasing its potential for toxicological and doping control investigations. nih.govresearchgate.net

Label-Free Pharmacological Profiling via Dynamic Mass Spectrometry

Due to the structural similarity of this compound to other stimulants like amphetamines, understanding its interaction with biological receptors is of significant interest. Label-free pharmacological profiling using techniques such as dynamic mass redistribution (DMR) assays can provide insights into these interactions. DMR is an optical biosensor-based technology that measures dynamic changes in local dielectric environment, which are indicative of cellular responses upon receptor activation.

While specific studies detailing the comprehensive pharmacological profiling of this compound using dynamic mass spectrometry are not widely published, the methodology is suggested as a way to investigate its receptor interaction profile. This approach would allow for the characterization of its activity at various receptors, such as β-adrenergic receptors, without the need for labeled ligands, thus providing a broader understanding of its pharmacological action.

Method Validation and Quality Assurance in Analytical Protocols

To ensure that analytical results are reliable and fit for their intended purpose, the methods used must undergo rigorous validation. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Sensitivity, Specificity, Linearity, Precision, Accuracy, and Reproducibility

The validation of analytical methods for this compound quantification involves the assessment of several key parameters:

Sensitivity: This is determined by the limit of detection (LOD) and limit of quantification (LOQ). For instance, a nuclear magnetic resonance (NMR) spectroscopic method for the related compound 1,3-dimethylamylamine (DMAA) reported an LOD of 0.03 g/kg and an LOQ of 0.08 g/kg. nih.gov Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported a quantification limit as low as 1-2 ng/g in plant samples. researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: This demonstrates that the method's response is proportional to the concentration of the analyte over a given range. A validated NMR method showed linearity over a range of 1-21 g/kg with a correlation coefficient (R²) of 0.9937. nih.gov An LC-MS/MS method was linear over a range of 0.10-10.00 ng/mL with an R² of 0.99. researchgate.net

Precision: Usually expressed as the relative standard deviation (RSD), this measures the closeness of agreement between a series of measurements. An NMR method demonstrated an RSD of 1% for an authentic sample. nih.gov An LC-MS/MS method showed RSDs ranging from 2.9% to 11.0% for 1,3-DMAA. researchgate.net

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. Recoveries for spiked samples in an NMR method ranged from 85% to 105%. nih.gov In an LC-MS/MS method, recoveries were between 85.1% and 104.9%. researchgate.net

Reproducibility: The precision of the method when tested under different conditions (e.g., different laboratories, analysts, or instruments).

The table below summarizes key validation parameters from a representative analytical method for a closely related compound.

| Validation Parameter | Finding | Methodology |

|---|---|---|

| Linearity (R²) | 0.9937 | NMR Spectroscopy |

| Range | 1-21 g/kg | NMR Spectroscopy |

| Accuracy (Recovery) | 85% - 105% | NMR Spectroscopy |

| Precision (RSD) | 1% | NMR Spectroscopy |

| Limit of Detection (LOD) | 0.03 g/kg | NMR Spectroscopy |

| Limit of Quantification (LOQ) | 0.08 g/kg | NMR Spectroscopy |

Reference Standards and Deuterated Analogs in Quantitative Analysis

The use of certified reference standards is fundamental for the accurate identification and quantification of this compound. nih.govresearchgate.netnih.gov These standards provide a benchmark against which samples with unknown concentrations can be compared, ensuring the reliability of the analytical results.

In quantitative mass spectrometry-based methods, such as LC-MS/MS, deuterated analogs of the analyte are often used as internal standards. Deuterated this compound, where one or more hydrogen atoms are replaced with deuterium (B1214612), is chemically identical to the non-deuterated form but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The addition of a known amount of the deuterated internal standard to the sample at the beginning of the analytical process helps to correct for variations in sample preparation, extraction efficiency, and instrument response. This significantly improves the accuracy and precision of the quantitative analysis by compensating for matrix effects and other potential sources of error.

Sample Preparation and Extraction Techniques

The accurate detection and quantification of this compound (DMBA) in various matrices, such as dietary supplements and biological fluids, necessitates meticulous sample preparation and extraction. cannonbol.com These preliminary steps are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the chosen analytical instrument. mlo-online.com The selection of an appropriate technique is contingent upon the complexity of the sample matrix and the desired sensitivity of the analytical method.

Commonly employed strategies for the extraction of DMBA and analogous compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. mlo-online.com These methods serve to isolate the analyte from complex sample constituents that could otherwise interfere with analysis, such as proteins, phospholipids, and salts. mlo-online.com

For solid samples like dietary supplements, the initial step typically involves dissolving the powdered product or capsule contents in a suitable solvent. cannonbol.com Methanol, or a mixture of methanol and water, is frequently used for this purpose. cannonbol.comwvu.edu To enhance the extraction efficiency, mechanical agitation methods such as shaking and sonication are often applied, followed by centrifugation to separate the supernatant containing the analyte from insoluble excipients. cannonbol.com

In the case of biological samples like plasma or urine, protein precipitation is a common preliminary step to remove proteins that can interfere with chromatographic analysis. nih.gov This is often achieved by adding a precipitating agent, such as trichloroacetic acid (TCA) or a water-miscible organic solvent like acetonitrile. nih.govdicp.ac.cn

Subsequent cleanup and concentration of the extract are often performed using SPE. mlo-online.comlibretexts.org This technique utilizes a solid sorbent to selectively retain the analyte while allowing interfering compounds to pass through. libretexts.orgyoutube.com The retained analyte can then be eluted with a small volume of a strong solvent, thereby concentrating the sample and increasing the sensitivity of the subsequent analysis. libretexts.org

The following tables provide an overview of various sample preparation and extraction methodologies that have been reported for the analysis of DMBA and similar amines in different matrices.

Table 1: Sample Preparation and Extraction Techniques for this compound in Dietary Supplements

| Matrix | Extraction Solvent | Procedure | Cleanup/Further Processing | Reference |

| Powdered bulk product/Capsules | Methanol:water (50:50) | Shaking followed by sonication, then centrifugation. | Filtration of supernatant through a 0.45 µm PVDF syringe filter. Serial dilution of the resulting solution. | cannonbol.com |

| Powdered bulk product/Capsules | Methanol | Shaking followed by sonication, then centrifugation. | Filtration of the solution through a 0.2 µm filter. | cannonbol.com |

| Solid tablets/Capsules | Methanol and Milli-Q water | Dilution of a portion of the tablet/capsule contents. | Direct analysis of the extract. | wvu.edu |

| Liquid capsules | Methanol | Dilution of the capsule contents. | Direct analysis of the extract. | wvu.edu |

Table 2: Sample Preparation and Extraction Techniques for Related Amines in Biological Samples

| Analyte | Matrix | Extraction/Precipitation Method | Key Parameters | Reference |

| 1,3-Dimethylamylamine (DMAA) | Human Plasma | Trichloroacetic acid (TCA) precipitation | Combined with LC-MS-MS analysis. 2-aminoheptane used as an internal standard. | nih.gov |

| Various Drugs | Serum | Acetonitrile precipitation | Can be performed in-plate or out-of-plate. Involves mixing serum with acetonitrile (e.g., 3:1 ratio) and vortexing. | |

| 1,3-Dimethylamylamine (DMAA) and 1,4-Dimethylamylamine (1,4-DMAA) | Geranium Plants | Liquid-liquid partition | Sample extracted with 0.5 M HCl and purified with hexane. | researchgate.net |

Pharmacological and Biological Research on 1,3 Dimethylbutylamine

Proposed Mechanisms of Action and Neurotransmitter Modulation

1,3-Dimethylbutylamine (DMBA) is a synthetic stimulant structurally related to other alkylamines. wikipedia.org Its pharmacological activity is primarily understood through its interaction with monoamine neurotransmitter systems, which are crucial for regulating mood, arousal, and cardiovascular function. The principal mechanism of action for DMBA and related compounds involves the modulation of monoamine transporters, leading to sympathomimetic effects.

Monoamine transporters are proteins that regulate the concentration of neurotransmitters like dopamine and norepinephrine in the synapse by reabsorbing them into the presynaptic neuron. nih.gov The stimulant properties of alkylamines like DMBA are linked to their ability to inhibit these transporters.

Research into the pharmacological profile of this compound indicates that it does not significantly interact with the Dopamine Transporter (DAT). researchgate.netresearchgate.net In vitro studies assessing the activity of various compounds found in pre-workout supplements showed that while other stimulants demonstrated DAT interaction, the alkylamines this compound and its close analog 1,3-dimethylamylamine (DMAA) did not block the DAT. researchgate.netresearchgate.net This finding distinguishes DMBA's mechanism from that of many other stimulants which derive part of their effects from increasing synaptic dopamine levels. While some have suggested that DMBA might exert effects through DAT based on its structural similarity to DMAA, direct pharmacological assessments have not supported this. nih.gov

In contrast to its lack of activity at the DAT, studies have confirmed that this compound is an inhibitor of the Norepinephrine Transporter (NET). researchgate.netresearchgate.net The NET is the primary mechanism for clearing norepinephrine from the synaptic cleft, and its inhibition leads to increased levels and prolonged activity of norepinephrine. nih.gov This elevation in noradrenergic activity is the basis for the compound's stimulant and sympathomimetic effects. While the inhibitory action of DMBA on NET is established, specific quantitative measures of its binding affinity and potency, such as an IC50 value, are not detailed in available research.

The inhibition of the Norepinephrine Transporter by this compound results in classic sympathomimetic effects, mimicking the stimulation of the sympathetic nervous system. Increased levels of norepinephrine lead to vasoconstriction, which is the narrowing of blood vessels. webmd.com This action consequently increases blood pressure. webmd.comresearchgate.net The stimulant properties of DMBA are expected to lead to cardiovascular responses such as increased heart rate and blood pressure. webmd.com These effects are consistent with the known physiological roles of norepinephrine, which is involved in the "fight-or-flight" response, preparing the body for heightened states of arousal and physical activity. nih.gov

Interaction with Monoamine Transporters

Comparative Pharmacology with Related Alkylamine Stimulants

The pharmacology of DMBA is often understood by comparing it to more extensively studied related compounds, particularly its structural analog, 1,3-Dimethylamylamine (DMAA).

This compound is a close structural analog of 1,3-Dimethylamylamine (DMAA), with DMBA having a butyl group in place of DMAA's pentyl group. wikipedia.orgnih.gov Both are simple aliphatic amines that function as stimulants. researchgate.netmdpi.com Despite their structural similarity, their pharmacological profiles exhibit a key difference in their interaction with monoamine transporters.

While both DMBA and DMAA are confirmed inhibitors of the Norepinephrine Transporter (NET), their activity at the Dopamine Transporter (DAT) diverges. researchgate.netresearchgate.net Extensive research on DMAA has demonstrated that it is a competitive inhibitor of DAT, binding to the transporter's S1 substrate site and preventing the reuptake of dopamine. nih.govnih.gov In contrast, the same research indicates DMBA does not block the DAT. researchgate.netresearchgate.net

This suggests that the central nervous system effects of DMAA are mediated through both the norepinephrine and dopamine systems, whereas the effects of DMBA are likely driven primarily by its noradrenergic activity. The sympathomimetic and cardiovascular effects of both compounds, such as increased blood pressure, are consistent with their shared ability to inhibit NET. researchgate.net

Comparative Effects of DMBA and DMAA on Monoamine Transporters

| Compound | Dopamine Transporter (DAT) Interaction | Norepinephrine Transporter (NET) Interaction |

|---|---|---|

| This compound (DMBA) | No significant inhibition reported researchgate.netresearchgate.net | Inhibitor researchgate.netresearchgate.net |

| 1,3-Dimethylamylamine (DMAA) | Competitive Inhibitor nih.govnih.gov | Inhibitor (IC50 ≈ 0.41 µM) nih.gov |

Comparison with Other Pressor Amines (e.g., Tuamine, Propylhexedrine)

This compound (DMBA) is classified as a pressor amine, a family of compounds known for their vasoconstrictive properties that lead to an increase in blood pressure. webmd.comcannonbol.com Its pharmacological activity is comparable to other aliphatic amines such as its structural analog 1,3-dimethylamylamine (DMAA), tuamine, and propylhexedrine. cannonbol.com

Early animal research from the 1940s provided the first indications of DMBA's physiological effects. cannonbol.comresearchgate.net These studies, conducted on pithed cats and dogs, demonstrated that DMBA possesses pressor effects, though it was found to be somewhat less potent than its close analogue, DMAA. cannonbol.com

Propylhexedrine, sold under the brand name Benzedrex, is another comparable alkylamine used as a nasal decongestant. wikipedia.orglagunatreatment.com It functions as an adrenergic agonist, constricting blood vessels to relieve congestion. wikipedia.org At higher doses, it acts as a norepinephrine-dopamine releasing agent. wikipedia.org While direct comparative potency studies between DMBA and propylhexedrine are not detailed in recent literature, data on propylhexedrine provides a benchmark for the pressor effects of this class of compounds. For instance, an oral dose of 97 mg of propylhexedrine in humans was reported to cause a notable increase in blood pressure. cabidigitallibrary.org The stimulant effects of DMBA, like those of propylhexedrine, are consistent with interactions with the nervous system that lead to increased heart rate and blood pressure. webmd.com

Table 1: Comparison of Selected Pressor Amines

| Compound | Class | Primary Mechanism Noted | Potency Note |

|---|---|---|---|

| This compound (DMBA) | Aliphatic Amine | Pressor effects; Norepinephrine Transporter (NET) inhibitor cannonbol.comresearchgate.net | Somewhat less potent than DMAA cannonbol.com |

| Tuamine (Tuaminoheptane) | Aliphatic Amine | Pressor amine cannonbol.com | Similar intrinsic efficacy to DMAA |

| Propylhexedrine | Alkylamine | Adrenergic agonist; Norepinephrine-dopamine releasing agent wikipedia.org | Medically used as a nasal decongestant wikipedia.org |

Metabolic Pathways and Biotransformation Studies

The complete metabolic pathways and biotransformation of this compound in humans have not been fully elucidated in the scientific literature. However, in vitro studies have begun to shed light on the initial steps of its metabolism, particularly the role of the liver and specific enzyme systems.

Hepatic Metabolism and Cytochrome P450 Enzymes

The liver is the primary site for the metabolism of many xenobiotics, including pharmaceutical compounds and stimulants like DMBA. researchgate.net This process is largely carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). flinders.edu.au In vitro experiments using human liver microsomes—vesicles of the endoplasmic reticulum that contain high concentrations of CYP enzymes—are a standard method for investigating a compound's metabolic fate and potential for drug-drug interactions. researchgate.netnih.gov

Research into DMBA's interaction with these enzymes indicates that it can inhibit certain CYPs. Specifically, in vitro studies have shown that DMBA is an inhibitor of CYP2D6. webmd.com This inhibition could potentially alter the metabolism of other drugs that are substrates for this enzyme, possibly changing their effects and side effects. webmd.com The inhibitory effect on CYP2D6 was found to be relatively weak, with an IC50 value (the concentration required to inhibit 50% of the enzyme activity) greater than 100 μM. In the same study, DMBA showed minimal inhibition of another major CYP enzyme, CYP3A4, with less than 15% inhibition at a concentration of 100 μM. The inhibition of CYP2D6 by various amine stimulants found in dietary supplements has been documented, highlighting the potential for these compounds to participate in drug interactions. nih.gov

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

| Enzyme | Role | Finding | Potency |

|---|---|---|---|

| CYP2D6 | Metabolizes ~25% of clinical drugs mdpi.com | DMBA is an inhibitor webmd.com | Weak (IC50 > 100 μM) |

| CYP3A4 | Metabolizes a wide range of drugs | Minimal inhibition observed | Very Low (<15% inhibition at 100 μM) |

Enantioselective Conversion to Metabolites

This compound is a chiral molecule, meaning it has a stereocenter and can exist as two non-superimposable mirror images called enantiomers. cannonbol.com Analytical studies of dietary supplements containing DMBA have utilized chiral Gas Chromatography-Mass Spectrometry (GC-MS) to determine its stereochemical composition. researchgate.netresearchgate.netnih.gov These analyses have consistently found that DMBA is present in these products as a racemic mixture, which is an equal mixture of both enantiomers. researchgate.netresearchgate.netnih.gov This finding strongly suggests a synthetic origin, as compounds produced through enzymatic processes in nature are typically enantiomerically pure or enriched. mdpi.com

While the presence of enantiomers is established, research specifically detailing the enantioselective metabolism of DMBA—where one enantiomer is metabolized at a different rate or via a different pathway than the other—is not available in the reviewed literature. However, this phenomenon is well-documented for other chiral stimulants. For example, amphetamine undergoes stereoselective metabolism, with the (S)-enantiomer being preferentially eliminated. nih.gov Given the structural similarities, it is plausible that DMBA may also be subject to enantioselective biotransformation in the body. Further research, employing chiral separation techniques, would be necessary to isolate and quantify potential metabolites of each enantiomer to confirm this hypothesis. mdpi.commdpi.com

Tracking Metabolic Fate Using Isotopic Labeling

Isotopic labeling is a powerful technique used in pharmaceutical research to trace the absorption, distribution, metabolism, and excretion (ADME) of a compound. musechem.com This method involves replacing one or more atoms in the molecule with their isotope (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-14). musechem.com By tracking the isotopic label, scientists can map the complete journey of a drug and its metabolites through a biological system. musechem.com

In the context of this compound, no studies utilizing isotopic labeling to track its metabolic fate have been identified in the public scientific literature. The difficulty in procuring an isotopically labeled standard for DMBA has been noted in analytical research, which may explain the absence of such studies. cannonbol.com Should a labeled version of DMBA become available, this technique would be invaluable for definitively identifying its metabolic pathways, determining the structure of its metabolites, and understanding its rate of elimination. This approach has been used to investigate the synthesis and metabolism of related compounds like amphetamine and methamphetamine. nih.govresearchgate.net

Receptor Interactions and Cellular Signaling Pathways

The stimulant and pressor effects of this compound are a direct result of its interaction with specific protein receptors and transporters in the nervous system. Research has identified its primary mechanism of action as an inhibitor of the norepinephrine transporter (NET). researchgate.net The NET is responsible for the reuptake of the neurotransmitter norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, DMBA increases the concentration and duration of norepinephrine in the synapse, leading to enhanced adrenergic signaling. This increased signaling results in the characteristic stimulant effects, such as increased heart rate and blood pressure. webmd.com

Interestingly, the same research that identified DMBA as a NET inhibitor found that it did not block the dopamine transporter (DAT). researchgate.net This distinguishes it from some other stimulants that may interact with both systems.

Additionally, DMBA's interaction with the trace amine-associated receptor 1 (TAAR1) has been investigated. One study reported that DMBA is not an agonist of human or rodent TAAR1. wikipedia.org However, a more recent in vitro study from 2024 found that DMBA could activate TAAR1, but only at a high concentration (300 µM), and the effect was weak, achieving only 20% of the maximal activation produced by phenethylamine. mdpi.com TAAR1 is a receptor involved in modulating monoaminergic systems, and its activation by other amphetamine-like compounds is a known mechanism of action. The weak activity of DMBA at this receptor suggests its primary pharmacological effects are likely mediated through its more potent action on the NET.

Table 3: Summary of this compound Receptor and Transporter Interactions

| Target | Type | Interaction | Resulting Effect |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Neurotransmitter Transporter | Inhibition researchgate.net | Increased synaptic norepinephrine; stimulant and pressor effects webmd.com |

| Dopamine Transporter (DAT) | Neurotransmitter Transporter | No inhibition observed researchgate.net | Does not significantly affect dopamine reuptake |

| Trace Amine-Associated Receptor 1 (TAAR1) | G-protein Coupled Receptor | Weak partial agonism at high concentrations mdpi.com | Minor contribution to overall pharmacological profile |

Toxicological and Safety Research of 1,3 Dimethylbutylamine

Acute and Chronic Toxicity Research

There is a significant lack of formal research into the acute and chronic toxicity of 1,3-Dimethylbutylamine. No reliable scientific studies have been conducted to systematically establish its safety profile following single or repeated exposure. opss.org

Table 1: Summary of Lacking Toxicological Data for this compound

| Toxicological Endpoint | Status of Research |

|---|---|

| Acute Toxicity | No formal studies; preliminary animal data suggests pressor effects. |

| Chronic Toxicity | No studies conducted. |

| Mechanistic Toxicology | No studies conducted. |

| DNA Adduct Formation | No studies conducted. |

| Developmental Toxicity | No studies conducted. |

| Reproductive Toxicity | No studies conducted. |

| Genotoxicity | No studies conducted. |

| Carcinogenicity | No studies conducted. |

Mechanistic Toxicology: Investigating Cellular and Molecular Damage

There are currently no published studies investigating the mechanistic toxicology of this compound. The specific ways in which it might interact with cells and molecules to cause damage, such as inducing oxidative stress or interfering with cellular signaling pathways, have not been explored. Research on thermogenic supplements containing the related compound DMAA showed they could decrease levels of intracellular and extracellular glutathione (B108866) (GSH), a key antioxidant, suggesting a potential mechanism for cellular damage via oxidative stress. nih.gov However, it is unknown if DMBA acts through a similar mechanism.

No research has been conducted to determine whether this compound or its metabolites can form DNA adducts. The process, which involves the covalent binding of a chemical to DNA, is a critical mechanism for the initiation of carcinogenesis. Without such studies, the potential for DMBA to cause this type of molecular damage remains an unaddressed data gap.

Developmental and Reproductive Toxicology Assessments

Comprehensive Developmental and Reproductive Toxicology (DART) studies for this compound have not been performed. criver.com Such assessments are crucial for understanding a chemical's potential to interfere with crucial life stages, including fertility, embryonic development, and postnatal growth. Standard DART evaluations typically investigate effects on parental reproductive function, conception, embryonic and fetal development, and the growth and development of offspring. fda.gov Given its stimulant properties, it is considered "likely unsafe" during pregnancy and breast-feeding, but this is based on general principles rather than specific DART study data. webmd.com

Genotoxicity and Carcinogenicity Studies

There are no available studies assessing the genotoxic or carcinogenic potential of this compound. Genotoxicity assays are designed to detect if a substance can damage genetic material (DNA), potentially leading to mutations. nih.gov Carcinogenicity studies involve long-term animal testing to determine if exposure to a substance can cause cancer. The absence of this data means that the mutagenic and carcinogenic risks of DMBA are entirely unknown. nih.gov For comparison, studies on supplements containing the analogue DMAA have shown evidence of mutagenicity in bacterial strains and the formation of micronuclei in cell-based assays, indicating DNA damage. nih.gov

Risk Assessment Methodologies and Challenges

The primary challenge in assessing the risk of this compound is the profound lack of empirical toxicity data. nih.govopss.org Human health risk assessment traditionally relies on data from animal studies and human epidemiological research to identify hazards and establish safe exposure levels. epa.gov In the case of DMBA, where such data is absent, risk assessment becomes highly uncertain. The presence of DMBA in some dietary supplements, often without accurate labeling of the quantity, further complicates risk evaluation. nih.govcannonbol.com

In situations with significant data gaps, regulatory bodies and toxicologists may use a "read-across" approach for risk assessment. canada.ca This method involves using data from structurally similar and well-studied substances (analogues) to predict the toxicity of the data-poor "target" substance. canada.canih.gov

For this compound, the most relevant analogue is 1,3-dimethylamylamine (DMAA), a compound that is also a stimulant and differs only by a single carbon in its alkyl chain. researchgate.netwikipedia.org The read-across approach assumes that their structural similarity will lead to similar toxicological effects. canada.ca Concerns about DMAA, which has been associated with adverse cardiovascular events, are therefore extrapolated to DMBA. mdpi.com However, this approach has inherent uncertainties, as even small differences in chemical structure can sometimes lead to different metabolic pathways and toxicological profiles. nih.gov Without direct comparative studies, the precise toxicity of DMBA relative to DMAA remains an estimation.

Table 2: Structural Comparison of this compound (DMBA) and its Analogue 1,3-Dimethylamylamine (DMAA)

| Compound | Chemical Formula | Structure | Key Difference |

|---|---|---|---|

| This compound (DMBA) | C₆H₁₅N | CH₃-CH(NH₂)-CH₂-CH(CH₃)₂ | Butyl group backbone |

| 1,3-Dimethylamylamine (DMAA) | C₇H₁₇N | CH₃-CH(NH₂)-CH₂-CH(CH₃)-CH₂-CH₃ | Pentyl group backbone |

Establishing Health-Based Guidance Values

The establishment of health-based guidance values, such as an Acceptable Daily Intake (ADI) or a Reference Dose (RfD), for any substance requires extensive toxicological data from both animal and human studies. For this compound (DMBA), there is a significant lack of such data, preventing the derivation of these safety thresholds.

As of current scientific literature, no formal health-based guidance values have been established for 1,3-DMBA by major regulatory bodies. A key reason for this is that no reliable, comprehensive scientific studies have been conducted to determine its safety and health effects in humans opss.orgnih.govwikipedia.org. The Dutch National Institute for Public Health and the Environment (RIVM) concluded in a 2018 fact sheet that based on the available toxicological data, it is not possible to derive health-based guidance values for DMBA rivm.nl.

The limited research that exists on DMBA primarily consists of preliminary animal studies from the 1940s, which suggested that the compound has pressor effects (i.e., it raises blood pressure) and is somewhat less potent than its analogue, 1,3-dimethylamylamine (DMAA) cannonbol.com. However, these early studies are insufficient for a modern safety assessment cannonbol.com. The U.S. Food and Drug Administration (FDA) has stated that any dietary supplement containing DMBA is considered "adulterated" and has warned consumers about its potential risks, further highlighting the absence of safety studies wikipedia.org.

Research into dietary supplements has revealed the presence of DMBA in quantities that would be considered pharmacologically active, with some products containing between 13 to 120 mg per serving nih.govcannonbol.comnsf.org. The maximum recommended daily intake on the labels of these products could lead to a consumption of 26 to 320 mg of DMBA per day nih.govcannonbol.com. Despite its presence in these products, the safety of DMBA in humans remains entirely unknown nih.govwikipedia.orgtandfonline.com.

Summary of Findings on Health-Based Guidance Values for 1,3-DMBA

| Parameter | Finding | Source |

|---|---|---|

| Official Guidance Values (e.g., ADI, RfD) | Not established by regulatory agencies. | rivm.nl |

| Human Safety Studies | No known human safety studies have been conducted. | opss.orgnih.govwikipedia.orgcannonbol.comtandfonline.com |

| Regulatory Stance (U.S. FDA) | Considers any dietary supplement containing DMBA to be "adulterated." | wikipedia.org |

Interactions with Other Substances and Polypharmacy Considerations

The stimulant properties of this compound raise significant concerns regarding its interaction with other substances, a critical aspect of polypharmacy considerations. Although DMBA has not been formally studied in clinical polypharmacy settings due to its unapproved status, its known pharmacological profile and its presence in multi-ingredient supplements provide insight into potential interactions.

Interactions with Stimulants: 1,3-DMBA is known to have stimulant effects, likely speeding up the nervous system, which can lead to an increase in blood pressure and heart rate webmd.com. When taken alongside other stimulant drugs, such as amphetamines or cocaine, there is a potential for a synergistic effect. This combination could lead to serious cardiovascular events, including dangerously high blood pressure and an excessively rapid heartbeat webmd.com. The structural similarity of DMBA to other stimulants like DMAA, which has been associated with adverse cardiovascular events, underscores this risk opss.orgresearchgate.net.

Interactions with Medications Metabolized by Cytochrome P450 Enzymes: There is a potential for 1,3-DMBA to interact with medications that are substrates of the Cytochrome P450 2D6 (CYP2D6) enzyme system in the liver webmd.com. DMBA might alter the rate at which the liver breaks down these medications. This could potentially change the effects and side effects of these drugs, either by increasing their toxicity if their breakdown is inhibited or by reducing their efficacy if their breakdown is accelerated webmd.com.

Co-formulation in Dietary Supplements: A significant consideration is the common practice of including DMBA in dietary supplements that contain a cocktail of other ingredients. It has been found in products combined with caffeine (B1668208) and other novel stimulants like 1,4-dimethylamylamine (1,4-DMAA) and the banned substance 1,3-DMAA tandfonline.comresearchgate.netnih.gov. The presence of multiple stimulants in one product complicates the prediction of adverse effects and increases the risk of cardiovascular strain. For instance, one analysis of a supplement identified 24 ± 7.6 mg of 1,3-DMAA combined with 21 ± 11 mg of 1,4-DMAA tandfonline.com. The health implications of ingesting such combinations are largely unstudied but are a serious concern for consumers.

Potential Interactions of this compound

| Interacting Substance/Class | Potential Effect | Source |

|---|---|---|

| Stimulant Drugs (e.g., amphetamines, cocaine) | Additive stimulant effects, potentially leading to serious increases in heart rate and blood pressure. | webmd.com |

| CYP2D6 Substrate Medications | Altered metabolism of the medication, potentially leading to changes in its effects and side effects. | webmd.com |

| Caffeine | Enhanced stimulant effects, increasing the risk of cardiovascular side effects. | nih.gov |

| Other Synthetic Stimulants (e.g., 1,3-DMAA, 1,4-DMAA) | Compounded stimulant effects and unknown synergistic toxicities. | tandfonline.comresearchgate.net |

Given that DMBA is an unapproved and understudied substance, there is no established safety profile to guide its use in any context, let alone in individuals taking multiple medications. The potential for clinically significant interactions is high, and the lack of research means that the full scope of these dangers remains unknown.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DMBA |

| 1,3-Dimethylamylamine | DMAA |

| 1,4-Dimethylamylamine | 1,4-DMAA |

| Amphetamine | - |

| Cocaine | - |

Environmental Presence and Impact Research of 1,3 Dimethylbutylamine

Detection in Environmental Samples

1,3-Dimethylbutylamine (DMBA) is a synthetic stimulant and a known transformation product of the rubber antioxidant 6PPD. nih.govresearchgate.net Its presence in the environment is a subject of growing concern. Research has focused on developing sensitive analytical methods to detect DMBA in various environmental matrices.

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary techniques used for the detection and quantification of DMBA. nih.govcannonbol.comresearchgate.net For instance, a gas chromatographic method has been developed with a detection limit of 0.3 micrograms per cubic meter (µg/m³) for air samples collected in charcoal tubes and 0.02 milligrams per liter (mg/L) for urine samples. nih.gov Another study utilized Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) for the quantification of DMBA in dietary supplements. researchgate.net

Studies have detected DMBA in various samples, often in the context of analyzing dietary supplements where it has been found as an undeclared ingredient. cannonbol.comresearchgate.net One study detected DMBA in 12 out of 14 dietary supplements, with concentrations ranging from 13 to 120 mg per serving. cannonbol.com While primarily associated with supplements, the potential for its release into the environment exists through manufacturing processes and waste streams. Furthermore, as a transformation product of 6PPD, a common tire additive, DMBA can be introduced into the environment through tire wear particles. nih.govresearchgate.net One study detected 1,3-DMBA in an air sample collected near a highway, suggesting its environmental presence due to traffic. researchgate.net

Table 1: Detection Methods and Limits for this compound

| Analytical Method | Matrix | Detection Limit |

|---|---|---|

| Gas Chromatography (GC) | Air (charcoal tube) | 0.3 µg/m³ nih.gov |

| Gas Chromatography (GC) | Urine | 0.02 mg/L nih.gov |

| UHPLC-QToF-MS | Dietary Supplements | Not specified researchgate.net |

Environmental Fate and Degradation Pathways

The environmental fate of this compound is closely linked to its parent compound, N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), a widely used rubber antidegradant. oecd.orgospar.org 6PPD is known to degrade in the environment through both biotic and abiotic processes, leading to the formation of several transformation products, including DMBA. ospar.orgca.gov

Studies have shown that 6PPD is not readily biodegradable but does transform rapidly in the environment. ospar.org In one study, approximately 92% of 6PPD was removed within 28 days in a ready biodegradability test, with this compound being one of the recovered transformation products. ospar.org The degradation of 6PPD in soil is influenced by redox conditions, with a much longer persistence in anaerobic soils (average half-life of 51.4 days) compared to aerobic soils (0.7-1.5 days). nih.gov The primary transformation reactions for 6PPD in soil include C-N cleavage, which can lead to the formation of DMBA. nih.gov

The stability of 6PPD and its degradation varies in different aqueous environments. Estimated half-lives for 6PPD due to primary transformation are 2.9 hours in biologically active river water, 3.9 hours in sterile river water, and 6.8 hours in sterile deionized water. ospar.org This indicates that both biological and chemical processes contribute to its breakdown. While the focus of many studies is on the parent compound 6PPD, the formation of DMBA as a degradation product signifies its potential persistence and distribution in the environment. nih.gov The bioconcentration factor (BCF) for this compound in Cyprinus carpio (carp) was measured to be in the range of < 1.7 - 17, suggesting a low potential for bioaccumulation in this fish species. oecd.org

Table 2: Environmental Fate Data for 6PPD (Parent Compound of this compound)

| Parameter | Condition | Value |

|---|---|---|

| Half-life (t½) | Aerobic Soil | 0.7-1.5 days nih.gov |

| Half-life (t½) | Anaerobic Soil | 51.4 days (average) nih.gov |

| Half-life (t½) | Biologically Active River Water | 2.9 hours ospar.org |

| Half-life (t½) | Sterile River Water | 3.9 hours ospar.org |

| Half-life (t½) | Sterile Deionized Water | 6.8 hours ospar.org |

| Bioconcentration Factor (BCF) in Cyprinus carpio | - | < 1.7 - 17 oecd.org |

Ecological Exposure and Potential Effects on Aquatic Organisms

The ecological risk of this compound is an area of emerging research, often considered in the broader context of its parent compound, 6PPD, and its other transformation products like 6PPD-quinone, which is known to be highly toxic to certain fish species. itrcweb.org While direct toxicity data for DMBA on a wide range of aquatic organisms is limited, some studies provide initial insights.

The acute toxicity of this compound has been evaluated for some aquatic species. For the fish species Oryzias latipes (Japanese rice fish), a 96-hour median lethal concentration (LC50) was determined to be greater than 100 mg/L, indicating low acute toxicity to this species. In the case of the invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization was found to be 30.9 mg/L. For the green alga Pseudokirchneriella subcapitata, the 72-hour median effective concentration (EC50) for growth inhibition was 10.3 mg/L.

It is important to note that the toxicity of environmental contaminants can be complex, and the effects of mixtures of compounds, such as 6PPD and its various degradation products, may differ from the effects of individual substances. The continued investigation into the sublethal and chronic effects of DMBA, as well as its impact on a broader range of aquatic and terrestrial organisms, is necessary for a comprehensive ecological risk assessment. publications.gc.caresearchgate.netresearchgate.net

Table 3: Aquatic Toxicity of this compound

| Organism | Test Duration | Endpoint | Concentration (mg/L) |

|---|---|---|---|

| Oryzias latipes (Fish) | 96 hours | LC50 | > 100 |

| Daphnia magna (Invertebrate) | 48 hours | EC50 (Immobilization) | 30.9 |

| Pseudokirchneriella subcapitata (Algae) | 72 hours | EC50 (Growth Inhibition) | 10.3 |

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify 1,3-Dimethylbutylamine in complex matrices like dietary supplements?

- Methodological Answer : Utilize liquid chromatography with UV detection (LC-UV) paired with unfunctionalized polymethacrylate resin (e.g., TSKgel G3000PWXL) as a stationary phase to resolve DMBA from interferants . For higher specificity, high-resolution mass spectrometry (HRMS) or LC-MS/MS is recommended, particularly for detecting trace levels in adulterated supplements .

Q. What are the recommended analytical reference standards for DMBA in forensic research?

- Methodological Answer : Use this compound hydrochloride (≥95% purity), which is stable for ≥5 years when stored at -20°C. Batch-specific certificates of analysis (CoA) should be cross-referenced to validate purity . Avoid non-certified commercial sources lacking peer-reviewed validation .

Q. What safety protocols are critical when handling DMBA in laboratory settings?

- Methodological Answer : DMBA is classified as a flammable liquid (Flash Point: 13°C) and acute oral toxin (Hazard Class 4). Use ABEK respirators, flame-resistant gloves, and secondary containment for spills. Store separately from oxidizers in well-ventilated areas .

Advanced Research Questions

Q. How can conflicting reports on DMBA prevalence in dietary supplements be resolved?

- Methodological Answer : Discrepancies arise from matrix interference and method sensitivity. Cross-validate findings using orthogonal techniques:

- Step 1 : Screen with LC-UV for rapid detection .

- Step 2 : Confirm with HRMS or nuclear magnetic resonance (NMR) to rule out structural analogs like 1,4-DMAA .

- Step 3 : Apply wastewater-based epidemiology to assess population-level exposure, as demonstrated in studies detecting illicit stimulants .

Q. What are the proposed metabolic pathways of DMBA in mammalian systems?

- Methodological Answer : While specific pathways are uncharacterized, preliminary data suggest hepatic metabolism via cytochrome P450 enzymes. In vitro assays using liver microsomes or engineered amine dehydrogenases (e.g., modified leucine dehydrogenase) can elucidate enantioselective conversion to metabolites . Compare results with structurally similar amphetamines to infer potential intermediates .

Q. How does DMBA’s structural similarity to amphetamines influence pharmacological profiling?

- Methodological Answer : Label-free pharmacological profiling via dynamic mass redistribution (DMR) assays can reveal receptor interactions. For example, DMBA’s β-adrenergic activity may mimic phenethylamines, contributing to cardiovascular toxicity. Pair DMR with calcium flux assays to quantify receptor activation .

Q. What experimental strategies address the lack of toxicological data for DMBA?

- Methodological Answer : Prioritize in vitro models:

- Cardiovascular toxicity : Use human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to assess arrhythmogenic potential .

- Neurostimulation : Conduct patch-clamp electrophysiology on neuronal cells to measure dopamine/norepinephrine reuptake inhibition .